molecular formula C10H9F3N4 B8610264 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

Cat. No. B8610264
M. Wt: 242.20 g/mol
InChI Key: UYNWMXYGSRAODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143293B2

Procedure details

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (406 mg, 1.79 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (559 mg, 2.69 mmol), cesium carbonate (1752 mg, 5.38 mmol) and palladium tetrakis (207 mg, 0.179 mmol) were combined in DMF (3 mL) and water (1 mL). The headspace was evacuated and back-filled with nitrogen (4×). The mixture was heated to 90° C. overnight. The mixture was poured into EtOAc (40 mL) and washed with water (3×20 mL) and satd brine (3×20 mL). The organics were concentrated in vacuo and purified by silica gel chromatography to provide 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-3-amine (21 mg, 5% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.29 (s, 1 H), 8.13 (br s, 1 H), 7.98 (s, 1 H), 7.40 (d, J=2.0 Hz, 1 H) 5.55 (s, 2 H), 3.91 (s, 3 H); MS (ESI): m/z 473.0 (M+H+).
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1752 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
207 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.[CH3:15][N:16]1[CH:20]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:18]=[N:17]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][N:16]1[CH:20]=[C:19]([C:2]2[C:7]([NH2:8])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=2)[CH:18]=[N:17]1 |f:2.3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
406 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
559 mg
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
cesium carbonate
Quantity
1752 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
207 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The headspace was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (4×)
ADDITION
Type
ADDITION
Details
The mixture was poured into EtOAc (40 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL) and satd brine (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=NC=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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